Istamycin A

Descripción

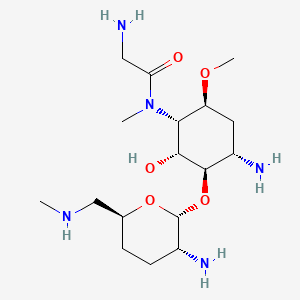

Sannamycin A is an aminoglycoside-class antibiotic produced by Streptomyces sannanensis . It belongs to a family of structurally related compounds, including sannamycin B and C, which differ in functional group modifications. Sannamycin A is biosynthesized via a glycyltransferase-mediated pathway, where the enzyme encoded by the sms13 gene converts sannamycin B into sannamycin A by transferring a glycyl group . This modification enhances its bioactivity and stability compared to precursor molecules.

Propiedades

Número CAS |

72503-79-8 |

|---|---|

Fórmula molecular |

C17H35N5O5 |

Peso molecular |

389.5 g/mol |

Nombre IUPAC |

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11-,12-,14+,15+,16+,17+/m0/s1 |

Clave InChI |

NEFDRWXEVITQMN-JWYRXTSNSA-N |

SMILES isomérico |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

SMILES canónico |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sannamycin A; Istamycin A; KA-7038-I; Antibiotic KA 7038I; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes key structural, biosynthetic, and functional differences between sannamycin A and related aminoglycosides:

Key Research Findings

Bioactivity Enhancement :

- Sannamycin A demonstrates 4–8-fold greater potency than sannamycin B, attributed to the glycyl group improving ribosomal target affinity and reducing enzymatic inactivation .

- Sannamycin C's 4-N-glycosyl modification enhances stability against phosphorylases, expanding its efficacy in high-phosphate environments .

Resistance Profile: Unlike kanamycin A, which is vulnerable to AAC(6')-APH(2'') enzymes, sannamycin A evades common aminoglycoside-modifying enzymes (AMEs) due to steric hindrance from its glycyl group . Epidactimicin, derived from a Streptomyces tenjimariensis mutant, shows lower MIC values (0.25–2.0 µg/mL) compared to istamycin, likely due to methylation preventing ribosomal methylation-based resistance .

Biosynthetic Insights: The sms13 gene in S. sannanensis is homologous to fms13 in fortimicin-producing strains, suggesting conserved evolutionary strategies for aminocyclitol modification . Kanamycin A derivatives with 6′′-modifications (e.g., alkylation) exhibit reduced MICs against resistant strains, highlighting the importance of side-chain engineering in overcoming AMEs .

Mechanistic and Clinical Implications

- Target Specificity : Sannamycin A and epidactimicin both bind the 30S ribosomal subunit but differ in interaction sites, influencing spectrum and resistance profiles .

- Synthetic Potential: The sms13 and fms gene clusters provide templates for engineering novel analogs with enhanced pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.